ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate and bromine to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 5-(substituted)-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential anti-inflammatory, antimalarial, and antileishmanial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate: A reduced form of the compound with similar biological activities.
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate:
Uniqueness
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its formyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMODBEOXYFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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